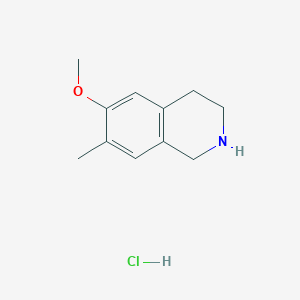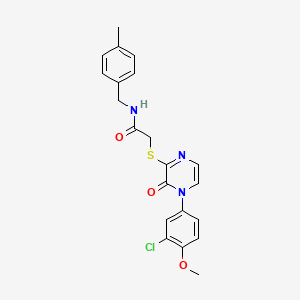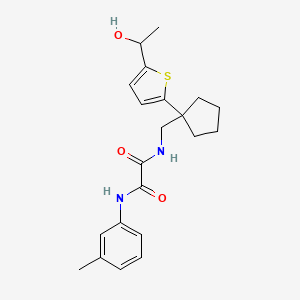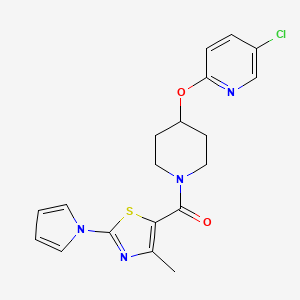
6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a chemical compound with the CAS Number: 2173997-16-3 . It has a molecular weight of 213.71 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is 1S/C11H15NO.ClH/c1-8-5-10-7-12-4-3-9 (10)6-11 (8)13-2;/h5-6,12H,3-4,7H2,1-2H3;1H .Physical And Chemical Properties Analysis
“6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a solid at room temperature . It has a molecular weight of 213.71 .Aplicaciones Científicas De Investigación
Pharmacological Effects and Biological Activity
6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and its related compounds have been extensively studied for their pharmacological effects and biological activity. These studies have revealed a range of actions, including effects on blood pressure, respiration, smooth muscle, and neuroprotective or neurotoxic activities.
Effects on Blood Pressure and Smooth Muscle : Research has shown that certain tetrahydroisoquinolines, including compounds related to 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline, exhibit pressor activity, which is associated with their action on blood pressure and smooth muscle. These effects are influenced by the chemical structure, with secondary amines and the placement of hydroxy groups playing significant roles (Fassett & Hjort, 1938). Additionally, these compounds have been observed to stimulate respiration and exhibit actions through the autonomic nervous system and direct muscle action.
Neuroprotective or Neurotoxic Activity : Studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline and its analogs, which share structural similarities with 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline, have shown that substitutions at the 5- or 6,7-positions can significantly impact neurotoxicity towards SH-SY5Y cells. Hydroxyl substitutions were found to decrease toxicity, while methoxyl substitutions increased it. Certain hydroxy derivatives demonstrated potential for the treatment of Parkinson's disease due to their neuroprotective activity (Okuda, Kotake, & Ohta, 2003).
Chemical Synthesis and Molecular Interaction
The chemical synthesis of tetrahydroisoquinoline derivatives, including those related to 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline, has been a focus of research, leading to insights into their potential applications in drug development and understanding of molecular interactions.
Synthesis and Cytostatic Activity : Research into the synthesis of methoxy-substituted indoles and their effects on tubulin polymerization has provided insights into the structural requirements for cytostatic activity. These findings are relevant for understanding the actions of similar compounds, including 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline derivatives, in inhibiting cell growth and their potential application in cancer therapy (Gastpar et al., 1998).
Binding to Estrogen Receptors and Antitumor Activity : Certain indolo[2,1-a]isoquinolines with methoxysubstitution, related in structure to 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline, have been evaluated for their binding affinities to estrogen receptors and exhibited cytostatic activity in vitro. This research underscores the potential of these compounds in the development of cancer therapeutics and the importance of understanding their molecular interactions (Ambros, von Angerer, & Wiegrebe, 1988).
Safety and Hazards
The safety information for “6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,2,3,4-tetrahydroisoquinoline derivatives, have been reported to inhibit the activity of ndm-1 (new delhi metallo-β-lactamase), a widespread enzyme in many bacteria .
Mode of Action
For instance, 1,2,3,4-tetrahydroisoquinoline derivatives have been reported to inhibit the activity of NDM-1, which is capable of hydrolyzing almost all β-lactam antibiotics .
Biochemical Pathways
Similar compounds have been reported to possess a wide range of pharmacological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to possess anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial activities .
Propiedades
IUPAC Name |
6-methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-5-10-7-12-4-3-9(10)6-11(8)13-2;/h5-6,12H,3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTQUJPYTMGBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2)C=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2996144.png)


![Methyl 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2996150.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2996154.png)
![Ethyl 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2996155.png)

![3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2996158.png)




![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2996167.png)